molecular formula C13H14N2O4 B311814 3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B311814
M. Wt: 262.26 g/mol
InChI Key: ZFDYSNJSWDTXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups at the 3 and 5 positions, and an isoxazole ring attached to the nitrogen atom of the benzamide group.

Preparation Methods

The synthesis of 3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

    Attachment of the Isoxazole Ring to the Benzamide Core: The isoxazole ring is then attached to the benzamide core through an amide bond formation reaction. This can be achieved by reacting the isoxazole derivative with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can be compared with other similar compounds, such as:

The presence of the dimethoxy groups and the methyl group on the isoxazole ring in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C13H14N2O4/c1-8-4-12(15-19-8)14-13(16)9-5-10(17-2)7-11(6-9)18-3/h4-7H,1-3H3,(H,14,15,16)

InChI Key

ZFDYSNJSWDTXQZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)OC)OC

solubility

9.7 [ug/mL]

Origin of Product

United States

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